molecular formula C11H14N2O4 B13775626 [2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid CAS No. 63716-30-3

[2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid

Cat. No.: B13775626
CAS No.: 63716-30-3
M. Wt: 238.24 g/mol
InChI Key: XPWYTOCLVUTBNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid is a carbamate derivative characterized by a phenyl ring substituted with methyl groups at the 2- and 6-positions and a methylcarbamoyloxy (-O-CO-NH-CH₃) group at the 4-position. The carbamic acid moiety (-NH₂COOH) is esterified to the substituted phenyl group.

Properties

CAS No.

63716-30-3

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

[2,6-dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid

InChI

InChI=1S/C11H14N2O4/c1-6-4-8(17-11(16)12-3)5-7(2)9(6)13-10(14)15/h4-5,13H,1-3H3,(H,12,16)(H,14,15)

InChI Key

XPWYTOCLVUTBNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)O)C)OC(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid typically involves the reaction of 2,6-dimethylphenol with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a tertiary amine, to facilitate the formation of the carbamic acid derivative. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: [2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the methylcarbamoyloxy group is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Various nucleophiles in the presence of a base at elevated temperatures.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the carbamoyloxy group.

    Substitution: Substituted derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

Chemistry: In chemistry, [2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: The compound is used in biological research to study its effects on cellular processes. It is often employed in experiments to investigate its potential as an enzyme inhibitor or as a ligand for receptor binding studies.

Medicine: In medicine, [2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid is explored for its potential therapeutic applications. It is studied for its anti-inflammatory and analgesic properties, making it a candidate for the development of new drugs.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It is utilized in the formulation of coatings, adhesives, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved include inhibition of enzyme activity or alteration of receptor signaling, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Key Compounds for Comparison :

Dimethylcarbamate derivative with trifluoromethylphenylsulfanyl acetyl group ()

  • Structure : Features a 2,6-dimethylphenyl core with a dimethylcarbamate group and a bulky trifluoromethylphenylsulfanyl acetyl substituent.
  • Key Differences : The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, enhancing lipophilicity and metabolic stability compared to the target compound’s methyl substituents .

Methyl {4-[(2,6-dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl}carbamate () Structure: Contains a sulfamoyl (-SO₂-NH-) bridge linking the phenyl group to a dimethoxy-pyrimidine ring.

Retigabine (Ethyl carbamate derivative) () Structure: Ethyl carbamate with amino and fluorobenzylamino substituents. Key Differences: The fluorine atom and aromatic amino groups contribute to CNS penetration, explaining its antiepileptic activity. The target compound lacks such substituents, suggesting divergent pharmacological profiles .

Hydrochloride salt of 2-dimethylaminomethyl-6-methylphenyl carbamate () Structure: Includes a dimethylaminomethyl (-CH₂-N(CH₃)₂) substituent and exists as a hydrochloride salt. Key Differences: The basic dimethylamino group increases water solubility via salt formation, a property absent in the target compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Physicochemical Features
Target Compound C₁₁H₁₄N₂O₄* ~250.24 Moderate lipophilicity due to methyl groups; hydrolytically labile carbamate.
Trifluoromethyl derivative () C₂₀H₂₀F₃NO₃S 411.43 High lipophilicity (CF₃ group); enhanced metabolic stability .
Sulfamoyl-pyrimidine analog () C₁₄H₁₆N₄O₆S ~368.07 Polar sulfamoyl group improves aqueous solubility .
Retigabine () C₁₆H₁₈FN₃O₂ 303.33 Fluorine enhances bioavailability; ethyl carbamate prolongs half-life .

*Calculated based on structural analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.